Product packaging for Methyl 2,4-dichloro-5-fluorophenylacetate(Cat. No.:CAS No. 1803807-88-6)

Methyl 2,4-dichloro-5-fluorophenylacetate

Cat. No.: B1410193
CAS No.: 1803807-88-6
M. Wt: 237.05 g/mol
InChI Key: CVGSQPUUGWFNCC-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-5-fluorophenylacetate is a halogenated aromatic ester derived from 2,4-dichloro-5-fluorophenylacetic acid (C₈H₅Cl₂FO₂), a compound frequently utilized as an intermediate in agrochemical and pharmaceutical synthesis . The esterification of the carboxylic acid group with methanol introduces a methyl ester moiety, enhancing its volatility and solubility in organic solvents. This modification is critical for applications such as chromatography or catalytic reactions where controlled reactivity and stability are required. The compound’s structure features two chlorine atoms at the 2- and 4-positions and a fluorine atom at the 5-position on the phenyl ring, which influence its electronic and steric properties, distinguishing it from simpler phenylacetic acid derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Cl2FO2 B1410193 Methyl 2,4-dichloro-5-fluorophenylacetate CAS No. 1803807-88-6

Properties

IUPAC Name

methyl 2-(2,4-dichloro-5-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2FO2/c1-14-9(13)3-5-2-8(12)7(11)4-6(5)10/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGSQPUUGWFNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,4-dichloro-5-fluorophenylacetate typically involves the esterification of 2,4-dichloro-5-fluorophenylacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-dichloro-5-fluorophenylacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the phenyl ring can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield 2,4-dichloro-5-fluorophenylacetic acid and methanol.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an appropriate solvent (e.g., ethanol) under reflux conditions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2,4-dichloro-5-fluorophenylacetic acid and methanol.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

Chemistry

Methyl 2,4-dichloro-5-fluorophenylacetate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions that lead to the formation of pharmaceuticals and agrochemicals.

Biology

Research has indicated potential biological activities, including:

  • Antimicrobial Properties : The compound has shown efficacy against various bacterial and fungal strains. For example, studies have reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Candida albicans and effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Mechanism of Action : The biological activity may involve interaction with enzymes or receptors, leading to inhibition or activation of specific pathways. The halogen substitutions enhance binding affinities to biological targets .

Medicine

This compound is being explored as a precursor for developing pharmaceutical agents. Its unique chemical structure may provide avenues for creating novel drugs with improved therapeutic profiles.

Industry

In the agrochemical sector, this compound is utilized in producing pesticides and herbicides due to its specific properties that enhance efficacy against target organisms.

Antimicrobial Activity Study

A study conducted by Smith et al. (2023) evaluated the antifungal activity of this compound against several strains of fungi. The results indicated significant activity against pathogenic fungi, suggesting its potential use as an antifungal agent in clinical settings.

Research on Bacterial Resistance

Another research effort focused on the compound's effectiveness against antibiotic-resistant bacteria. The findings demonstrated that this compound could inhibit growth at concentrations lower than those required for conventional antibiotics, highlighting its potential as a new therapeutic agent against resistant pathogens .

Mechanism of Action

The mechanism of action of methyl 2,4-dichloro-5-fluorophenylacetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Methyl Phenylacetate (C₆H₅CH₂CO₂CH₃):

  • Structure: A non-halogenated analog lacking chlorine and fluorine substituents.
  • Physical Properties: Boiling point = 218°C, molecular weight = 150.17 g/mol .
  • Reactivity: Less steric hindrance and electron-withdrawing effects compared to the halogenated derivative, leading to faster hydrolysis under basic conditions.

Sandaracopimaric Acid Methyl Ester (C₂₁H₃₀O₂):

  • Structure: A diterpene-derived methyl ester with a fused tricyclic framework, unlike the planar aromatic system of the target compound .

  • Applications: Primarily isolated from plant resins (e.g., Austrocedrus chilensis) and studied for antimicrobial properties, contrasting with synthetic halogenated esters used in agrochemicals .

E-Communic Acid Methyl Ester (C₂₁H₃₂O₂):

  • Structure: A labdane diterpene ester with conjugated double bonds, imparting distinct UV absorption characteristics compared to the UV-inert halogenated aromatic system of Methyl 2,4-dichloro-5-fluorophenylacetate .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility (Organic Solvents) Key Substituents
This compound* ~237.03 ~300 (estimated) High (DCM, Ethyl Acetate) 2-Cl, 4-Cl, 5-F
Methyl Phenylacetate 150.17 218 Moderate (Ethanol, Ether) None
Dehydroabietic Acid Methyl Ester 316.44 >300 Low (Hexane) Tricyclic diterpene framework

The halogen substituents in this compound significantly elevate its molecular weight and boiling point compared to non-halogenated esters like Methyl phenylacetate. The electron-withdrawing Cl and F groups also reduce nucleophilic susceptibility at the ester carbonyl, delaying hydrolysis relative to simpler esters .

Research Findings and Industrial Relevance

  • Synthetic Pathways: The ester is typically synthesized via Fischer esterification of 2,4-dichloro-5-fluorophenylacetic acid, with yields optimized by excess methanol and acid catalysis .
  • Regulatory Status: Halogenated aromatics often face stringent regulatory scrutiny due to environmental persistence, necessitating rigorous toxicity profiling compared to non-halogenated esters .

Biological Activity

Methyl 2,4-dichloro-5-fluorophenylacetate is an aromatic ester that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by a phenyl ring with chlorine and fluorine substitutions, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in medicine and agriculture.

This compound has the following chemical structure:

  • Molecular Formula : C10H8Cl2F O2
  • Molecular Weight : 251.08 g/mol
  • CAS Number : 1803807-88-6

The presence of halogen atoms (chlorine and fluorine) can enhance the lipophilicity of the compound, potentially increasing its ability to penetrate biological membranes.

The biological activity of this compound is believed to stem from its interaction with various cellular targets. The compound may exert effects by:

  • Inhibiting Enzymatic Activity : The halogen substitutions can affect the binding affinity to enzymes or receptors, leading to inhibition or modulation of specific metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity by disrupting microbial cell membranes or interfering with metabolic processes.

Antimicrobial Activity

Research indicates that this compound shows promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in the development of new antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results indicate that the compound has varying degrees of effectiveness against different pathogens, warranting further investigation into its mechanism and efficacy.

Anticancer Potential

There are ongoing investigations into the anticancer properties of this compound. Early studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

Results have shown that treatment with this compound can reduce cell viability significantly in these cancer cell lines, indicating its potential as a therapeutic agent.

Case Studies

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal evaluated the antimicrobial effects of various substituted phenylacetates, including this compound. The findings highlighted its effectiveness against resistant strains of bacteria, suggesting a possible role in combating antibiotic resistance.
  • Evaluation of Anticancer Effects : Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The study demonstrated that the compound could inhibit proliferation and induce apoptosis in a dose-dependent manner.

Q & A

Basic: What is the standard synthetic protocol for Methyl 2,4-dichloro-5-fluorophenylacetate?

Methodological Answer:
The synthesis typically involves esterification of 2,4-dichloro-5-fluorophenylacetic acid using methanol and a catalytic acid. A representative procedure (adapted from related compounds in and ):

Reaction Setup : Dissolve 0.01 moles of 2,4-dichloro-5-fluorophenylacetic acid in 20 mL methanol.

Catalysis : Add 1 mL concentrated sulfuric acid.

Reflux : Heat under reflux for 4–6 hours.

Workup : Pour the mixture into ice water, filter the precipitate, and recrystallize from ethanol.
Critical Parameters :

  • Purity of starting material (e.g., CAS RN 214262-88-1, as in ).
  • Reaction time and temperature (reflux ensures complete esterification).
    Table 1 : Key Synthesis Parameters
ParameterValue/DescriptionReference
CatalystH₂SO₄
SolventMethanol
RecrystallizationEthanol
Yield OptimizationPurity >95% (via HPLC validation)

Advanced: How can reaction conditions be optimized to minimize by-products (e.g., diesters or hydrolyzed acids)?

Methodological Answer:
By-product formation often arises from incomplete esterification or acid hydrolysis. Strategies include:

  • Catalyst Screening : Replace H₂SO₄ with milder acids (e.g., p-toluenesulfonic acid) to reduce side reactions.
  • Solvent Selection : Use anhydrous methanol to prevent hydrolysis ( notes storage at 0–6°C for ester stability).
  • In Situ Monitoring : Track reaction progress via TLC or FTIR to halt at maximal ester yield.
    Data Contradiction Note : uses H₂SO₄ for esterification, while employs NaOCl for oxidation steps in precursor synthesis. Researchers must validate compatibility for multi-step syntheses.

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) for quantifying residual acids or solvents.
  • NMR : Compare ¹H/¹³C spectra against reference data (e.g., CAS RN 214262-88-1 in ).
  • Melting Point : Cross-check with literature values (e.g., related esters in –7).
    Table 2 : Analytical Benchmarks
TechniqueTarget PurityReference
HPLC>95.0% (HLC)
NMRδ 3.7 ppm (OCH₃)

Advanced: How to resolve contradictions in purity data from HPLC vs. NMR?

Methodological Answer:
Discrepancies often arise from:

  • HPLC Sensitivity : Detects low-level impurities (e.g., residual solvents) not visible in NMR.
  • NMR Integration Errors : Overlapping peaks (e.g., aromatic protons) may skew purity estimates.
    Resolution :

Spike Testing : Add known impurities (e.g., 2,4-dichloro-5-fluorobenzoic acid from ) to validate HPLC retention times.

2D NMR (HSQC/HMBC) : Assign all signals to confirm structural integrity and rule out isomers.

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Waste Disposal : Segregate halogenated waste (per ) and neutralize acidic by-products before disposal.
  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to potential irritancy (CAS RN 214262-88-1 in lacks full SDS but shares hazards with analogs).
  • Storage : Store at 0–6°C (as in ) to prevent ester hydrolysis.

Advanced: How do substituent positions (Cl, F) influence reactivity in downstream applications?

Methodological Answer:
The 2,4-dichloro-5-fluoro substitution pattern impacts:

  • Electrophilicity : Fluorine’s electron-withdrawing effect enhances reactivity at the phenyl ring.
  • Biological Activity : Chlorine at positions 2 and 4 may improve lipid solubility (e.g., in drug analogs; see ’s biological activity studies).
    Experimental Design : Perform Hammett studies or DFT calculations to quantify substituent effects on reaction kinetics.

Basic: What are the common applications in academic research?

Methodological Answer:

  • Pharmaceutical Intermediates : Used in synthesizing fluorinated bioactive molecules (e.g., finafloxacin analogs in ).
  • SAR Studies : Modifying ester groups to explore metabolic stability (e.g., methyl vs. ethyl esters in ).

Advanced: How to design stability studies under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation : Expose samples to 40°C/75% RH for 4 weeks and monitor hydrolysis via HPLC.
  • Light Sensitivity : Compare NMR spectra of light-exposed vs. dark-stored samples ( recommends "store in dark" for related esters).
    Table 3 : Stability Study Parameters
ConditionTest DurationKey Metrics
Temperature4 weeks% Ester remaining (HPLC)
Humidity4 weeksWater content (KF)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2,4-dichloro-5-fluorophenylacetate
Reactant of Route 2
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Methyl 2,4-dichloro-5-fluorophenylacetate

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